1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one
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Overview
Description
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C20H22ClNO4S and its molecular weight is 407.91. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
Compounds featuring chlorophenyl groups, such as 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, have shown potent antibacterial activity, particularly against anaerobic bacteria. This suggests potential applications in developing antibacterial agents targeting specific anaerobic pathogens (J. Dickens et al., 1991).
Adsorption Characteristics
Research involving the adsorption of chlorophenols onto graphene oxide highlights the utility of chlorophenyl-containing compounds in environmental cleanup efforts. These studies provide insights into the mechanisms driving the adsorption process, which could inform the development of new materials for removing pollutants from water and soil (Dongli Wei et al., 2019).
Antimicrobial Agents
Chlorophenyl groups are also a component of various synthetic pathways leading to antimicrobial agents. For example, synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity, pointing to the role of chlorophenyl derivatives in pharmaceutical development (P. Sah et al., 2014).
Mechanism of Action
Target of Action
The compound, 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one, is a derivative of Clonazepam . Clonazepam primarily targets the GABA A receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, helping to maintain a balance of excitation and inhibition in the neuronal network .
Mode of Action
This compound interacts with its target, the GABA A receptors, by increasing the effect of the chief inhibitory neurotransmitter, γ-aminobutyric acid (GABA) . This interaction enhances GABAergic inhibition of neuronal firing , leading to an overall decrease in neuronal excitability and producing effects such as sedation, muscle relaxation, and reduction of anxiety .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the inhibitory effects of GABA, it influences various downstream effects such as decreased anxiety, sedation, and muscle relaxation .
Pharmacokinetics
The pharmacokinetics of this compound are likely to be similar to those of Clonazepam, given their structural similarities . Clonazepam has a bioavailability of 90% and is primarily metabolized in the liver by the CYP3A enzyme . The elimination half-life ranges from 19 to 60 hours . These properties influence the compound’s bioavailability and duration of action .
Result of Action
The result of the compound’s action at the molecular level is an increased effect of GABA at GABA A receptors, leading to enhanced inhibitory neurotransmission . At the cellular level, this results in decreased neuronal excitability . Clinically, this manifests as reduced anxiety, sedation, and muscle relaxation .
Action Environment
Environmental factors such as the presence of other drugs, the individual’s metabolic rate, and liver function can influence the action, efficacy, and stability of this compound . For instance, drugs that induce or inhibit CYP3A enzymes could respectively decrease or increase the levels of this compound, thereby affecting its efficacy .
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S/c1-15(26-16-7-3-2-4-8-16)20(23)22-12-11-19(27(24,25)14-13-22)17-9-5-6-10-18(17)21/h2-10,15,19H,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLIMVMJHJCAQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.